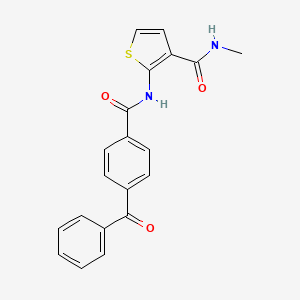

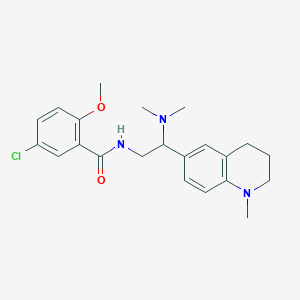

![molecular formula C21H21N3O3S2 B2904675 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865180-14-9](/img/structure/B2904675.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an allyl group, which is a common functional group in organic chemistry .Scientific Research Applications

Chemical Reactivity and Novel Cyclic Ylides Formation

Research by Ojima and Kondo (1973) on related compounds demonstrated the formation of novel cyclic ylides, namely thietanonium ylides, through an intramolecular electrophilic addition of carbene to a sulfur atom. This finding is significant as it sheds light on the mechanisms of rearrangements leading to various compounds like cyclopropyl sulfides and tetrahydrothiophenes, which could be analogous to the behavior of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Ojima & Kondo, 1973).

Thromboxane A2 Synthase Inhibition

Cozzi et al. (1991) synthesized and tested N-imidazol-1-yl derivatives of various compounds, including tetrahydronaphthalene, as thromboxane A2 synthase inhibitors. This research is pertinent as it provides insights into the potential therapeutic applications of structurally similar compounds in treating conditions related to thromboxane A2 synthase activity (Cozzi et al., 1991).

Radiochemical Synthesis

Takashima-Hirano et al. (2012) explored the synthesis of labeled methylbenzoates using Pd(0)-mediated rapid cross-coupling reactions. This study is relevant for understanding the chemical synthesis pathways that could be applicable to the compound , especially in the context of creating labeled compounds for research purposes (Takashima-Hirano et al., 2012).

Antibacterial Activity

Palkar et al. (2017) designed and synthesized compounds with benzo[d]thiazolyl structures that displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of structurally similar compounds like this compound in antibacterial applications (Palkar et al., 2017).

Antihypertensive α-Blocking Agents

Research by Abdel-Wahab et al. (2008) on thiazol-2-ylcarbamoyl derivatives highlights their potential as antihypertensive α-blocking agents. This insight could be relevant for exploring similar pharmacological properties in the compound of interest (Abdel-Wahab et al., 2008).

Anticancer Evaluation

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives showing potent cytotoxic activity against various cancer cell lines. This study provides a foundation for considering similar naphthalene-based compounds in anticancer research (Ravichandiran et al., 2019).

Thiopeptide Antibiotic Synthesis

Hughes et al. (2005) demonstrated the total synthesis of the thiopeptide antibiotic amythiamicin D. Their methodology and findings could offer insights into the synthesis pathways that might be relevant for the compound (Hughes et al., 2005).

Future Directions

properties

IUPAC Name |

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h2,7-10,12-13H,1,3-6,11H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNCRQLPPQKKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

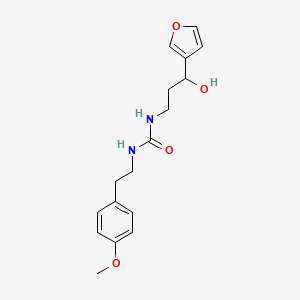

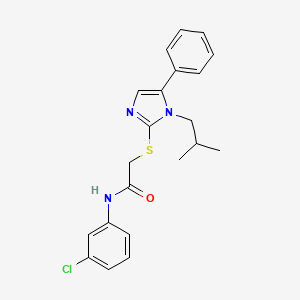

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

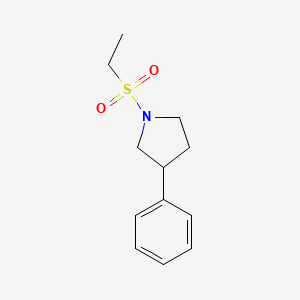

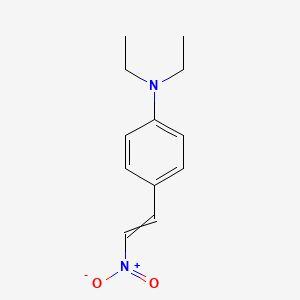

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)

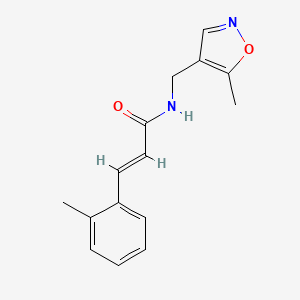

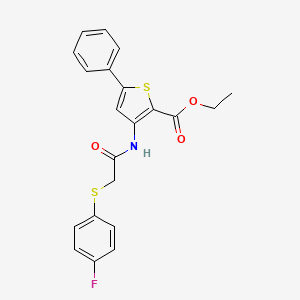

![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)